Cas no 69227-47-0 (Tri(3,5-xylyl)phosphine)

Tri(3,5-xylyl)phosphine 化学的及び物理的性質
名前と識別子
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- Tris(3,5-dimethylphenyl)phosphine
- Tri(3,5-xylyl)phosphine
- tris(3,5-dimethylphenyl)phosphane
- Tri-3,5-xylylphosphine
- Tri(3,5-dimethylphenyl)phosphine
- Phosphine, tris(3,5-dimethylphenyl)-
- PubChem6453
- p(3,5-xylyl)3
- tris(3,5-xylyl)phosphine
- XRALRSQLQXKXKP-UHFFFAOYSA-N
- TRA0031959
- OR315479
- AK161708
- AX8155811
- ST24050318
- 227T470
- A836402
- FT-0655401
- MFCD03094579
- CS-W013910
- Tris(3,5-dimethylphenyl)phosphine, 96%
- SCHEMBL503226
- F17206
- DTXSID5071969
- AKOS015914585
- 69227-47-0
- tris(3,5-xylyl) phosphine
- AS-61267
- DTXCID1046477
-
- MDL: MFCD03094579
- インチ: 1S/C24H27P/c1-16-7-17(2)11-22(10-16)25(23-12-18(3)8-19(4)13-23)24-14-20(5)9-21(6)15-24/h7-15H,1-6H3
- InChIKey: XRALRSQLQXKXKP-UHFFFAOYSA-N
- ほほえんだ: P(C1C([H])=C(C([H])([H])[H])C([H])=C(C([H])([H])[H])C=1[H])(C1C([H])=C(C([H])([H])[H])C([H])=C(C([H])([H])[H])C=1[H])C1C([H])=C(C([H])([H])[H])C([H])=C(C([H])([H])[H])C=1[H]
計算された属性
- せいみつぶんしりょう: 346.18500
- どういたいしつりょう: 346.185
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 25
- 回転可能化学結合数: 3
- 複雑さ: 327
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6.8
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 0
じっけんとくせい
- 色と性状: 白色又は淡黄色の結晶粉末
- ゆうかいてん: 160-165 °C
- ふってん: 474.1±45.0 °C at 760 mmHg
- フラッシュポイント: 255.0±35.0 °C
- PSA: 13.59000
- LogP: 5.29520
- じょうきあつ: No data available
- ようかいせい: 水に溶けず、アルコール、アセトンに溶ける
Tri(3,5-xylyl)phosphine セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 22
- セキュリティの説明: S26; S36/37/39
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危険物標識:
- リスク用語:R22
- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い
Tri(3,5-xylyl)phosphine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM279214-10g |
Tris(3,5-dimethylphenyl)phosphine |
69227-47-0 | 95% | 10g |
$450 | 2024-07-24 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T4114-1G |
Tris(3,5-dimethylphenyl)phosphane |
69227-47-0 | >95.0%(GC) | 1g |
¥290.00 | 2024-04-16 | |
FUJIFILM | 322-26511-1g |
Tri(3,5-xylyl)phosphine |
69227-47-0 | 1g |
JPY 6100 | 2023-09-15 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T37720-250mg |
Tris(3,5-dimethylphenyl)phosphine |
69227-47-0 | 96% | 250mg |
¥69.0 | 2023-09-06 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 15-7820-500mg |
Tri(3,5-xylyl)phosphine |
69227-47-0 | 98% | 500mg |
912CNY | 2021-05-10 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 698253-1G |
Tri(3,5-xylyl)phosphine |
69227-47-0 | 1g |
¥946.06 | 2023-11-27 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-FR022-1g |
Tris(3,5-dimethylphenyl)phosphine,98% |
69227-47-0 | 96% | 1g |
¥915.0 | 2022-03-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 15-7820-2g |
Tri(3,5-xylyl)phosphine |
69227-47-0 | 98% | 2g |
2764CNY | 2021-05-10 | |
abcr | AB143693-250 mg |
Tris(3,5-dimethylphenyl)phosphine, 98%; . |
69227-47-0 | 98% | 250mg |
€90.80 | 2023-06-24 | |
SHENG KE LU SI SHENG WU JI SHU | sc-237380-1g |
Tris(3,5-dimethylphenyl)phosphine, |
69227-47-0 | 1g |
¥880.00 | 2023-09-05 |
Tri(3,5-xylyl)phosphine 関連文献
-
Sida Li,Ruhima Khan,Xia Zhang,Yong Yang,Zheting Wang,Yong Zhan,Yuze Dai,Yue-e Liu,Baomin Fan Org. Biomol. Chem. 2019 17 5891
Tri(3,5-xylyl)phosphineに関する追加情報
Tri(3,5-Xylyl)Phosphine: A Comprehensive Overview
Tri(3,5-xylyl)phosphine, also known by its CAS number 69227-47-0, is a significant compound in the field of organophosphorus chemistry. This compound has garnered attention due to its unique properties and diverse applications in various scientific domains. The Tri(3,5-xylyl)phosphine structure consists of a phosphorus atom bonded to three 3,5-dimethylphenyl groups, which imparts it with distinctive electronic and steric characteristics. These attributes make it a valuable ligand in catalytic processes and a versatile building block in organic synthesis.
Recent studies have highlighted the role of Tri(3,5-xylyl)phosphine in transition metal catalysis. Its ability to coordinate with metals such as palladium and nickel has been exploited in cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules. For instance, researchers have demonstrated that Tri(3,5-xylyl)phosphine can enhance the efficiency of Suzuki-Miyaura couplings by stabilizing metal intermediates and accelerating reaction rates. This finding underscores its potential in pharmaceutical and agrochemical industries where precise control over molecular architectures is crucial.
In addition to its catalytic applications, Tri(3,5-xylyl)phosphine has found utility in the development of novel materials. Its bulky structure makes it an ideal candidate for stabilizing otherwise labile intermediates in polymerization reactions. Recent advancements have shown that when used as a co-ligand with more electron-rich phosphines, it can modulate the electronic environment around metal centers, leading to the formation of polymers with tailored properties. This opens up new avenues for materials science, particularly in the creation of high-performance polymers for electronic and biomedical applications.
The synthesis of Tri(3,5-xylyl)phosphine has also been a focal point of recent research. Traditional methods involve the reaction of trichlorophosphine with 3,5-dimethylphenol under specific conditions. However, emerging techniques leveraging microwave-assisted synthesis have been shown to improve yields and reduce reaction times significantly. These advancements not only enhance the scalability of production but also align with current trends toward sustainable chemical manufacturing.
Moreover, the stability and thermal properties of Tri(3,5-xylyl)phosphine have been extensively studied. It exhibits remarkable thermal stability up to 200°C under inert conditions, making it suitable for high-temperature applications. Its resistance to oxidation further enhances its applicability in oxidative environments typical of many industrial processes.
Another area where Tri(3,5-xylyl)phosphine has shown promise is in bioorganic chemistry. Its ability to act as a chiral ligand has been leveraged in asymmetric catalysis, enabling the enantioselective synthesis of biologically active compounds. Recent breakthroughs include its use in asymmetric hydrogenation reactions where it facilitates the formation of chiral centers with high enantiomeric excess.
Despite its numerous advantages, the handling and storage of Tri(3,5-xylyl)phosphine require careful consideration due to its sensitivity to moisture and oxygen. Researchers have developed innovative packaging solutions that utilize desiccant materials to maintain its stability during transportation and storage.
In conclusion, Tri(3,5-xylyl)phosphine (CAS No. 69227-47-0) stands as a testament to the ingenuity of modern organophosphorus chemistry. Its versatility across multiple scientific disciplines positions it as an indispensable tool for future innovations in catalysis, materials science, and beyond.
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